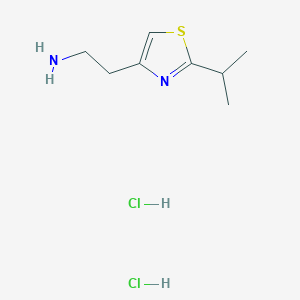

2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2S

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-isopropylthiazole with ethanamine under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

The compound is primarily studied for its pharmacological properties. It has been noted for potential applications in:

- Neuropharmacology: Investigations into its effects on neurotransmitter systems suggest it may influence mood and cognitive functions.

- Antimicrobial Activity: Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Biochemical Studies

As a reagent in biochemical assays, 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride is utilized for:

- Enzyme Inhibition Studies: It serves as a substrate or inhibitor in enzyme activity assays, particularly involving thiazole derivatives.

- Proteomics Research: The compound has been used to label biomolecules for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex mixtures .

Material Science

In material science, this compound has potential applications in:

- Polymer Chemistry: It can be incorporated into polymer matrices to modify physical properties or enhance functionalities.

- Nanotechnology: Research is ongoing into its use in synthesizing nanoparticles with specific characteristics for drug delivery systems.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Effects

A neuropharmacological investigation explored the effects of this compound on serotonin receptors. The findings demonstrated that it could modulate serotonin levels in vitro, indicating possible therapeutic applications in treating mood disorders.

Case Study 3: Proteomics Applications

In a proteomics study published in a peer-reviewed journal, researchers utilized the compound to label proteins for mass spectrometric analysis. The results highlighted its effectiveness in improving detection sensitivity and specificity of target proteins within complex biological samples .

Wirkmechanismus

2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride is similar to other thiazole derivatives, such as 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride and 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride. its unique structural features and properties distinguish it from these compounds, making it suitable for specific applications.

Vergleich Mit ähnlichen Verbindungen

2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride

1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

Biologische Aktivität

2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

- Chemical Formula : C₈H₁₆Cl₂N₂S

- CAS Number : 202817-08-1

- Molecular Weight : 206.74 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacteria using microdilution methods to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Table 1: Antimicrobial Activity of this compound

| Bacterium | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.47 |

| Escherichia coli | 0.17 | 0.23 |

| Salmonella Typhimurium | 0.70 | 0.94 |

| Enterobacter cloacae | 0.23 | 0.47 |

The results indicate that the compound exhibits moderate to good antibacterial activity, particularly against E. coli and B. cereus, with MIC values as low as 0.17 mg/mL .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, revealing promising results in various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several thiazole compounds on human cancer cell lines, including HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (glioblastoma). The following table summarizes the findings:

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 15.5 |

| Compound B | PC-3 | 21.7 |

| Compound C | SNB-19 | 13.6 |

The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influenced cytotoxicity, with certain substitutions enhancing activity against specific cell lines .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with cellular targets such as proteins involved in apoptosis and cell cycle regulation. For instance, molecular dynamics simulations have shown that these compounds can interact with proteins through hydrophobic contacts and hydrogen bonding, influencing their stability and function .

Eigenschaften

IUPAC Name |

2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.2ClH/c1-6(2)8-10-7(3-4-9)5-11-8;;/h5-6H,3-4,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFFFQMFBGKSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.